Chemical Properties of Dimethyl 5-formylfuran-2,4-dicarboxylate
Chemical Properties of Dimethyl 5-formylfuran-2,4-dicarboxylate
This guide serves as an advanced technical resource on Dimethyl 5-formylfuran-2,4-dicarboxylate , a highly functionalized furan derivative. It synthesizes established furan chemistry with predictive modeling for this specific electron-deficient scaffold, targeting applications in medicinal chemistry and advanced polymer synthesis.
Technical Whitepaper | Version 1.0
Executive Summary
Dimethyl 5-formylfuran-2,4-dicarboxylate (DFFDC ) represents a critical "push-pull" furan scaffold. Characterized by a central aromatic furan ring substituted with two electron-withdrawing ester groups (positions 2 and 4) and a reactive formyl group (position 5), this molecule exhibits unique electrophilicity. Unlike electron-rich furans (e.g., furfural), DFFDC is highly deactivated towards electrophilic substitution but exceptionally reactive towards nucleophilic addition at the carbonyl center and ring-opening transformations. It serves as a versatile intermediate for bio-based polyesters (analogous to PEF) and heterocyclic antiviral pharmacophores .
Physicochemical Profile
The following properties are derived from structural analysis and analogous highly oxidized furan systems.
| Property | Value / Description | Note |
| IUPAC Name | Dimethyl 5-formylfuran-2,4-dicarboxylate | Systematic |
| Molecular Formula | C₉H₈O₆ | |
| Molecular Weight | 212.16 g/mol | |
| Physical State | Crystalline Solid | White to pale yellow needles |
| Melting Point | 115–118 °C (Predicted) | Typical for trisubstituted furans |
| Solubility | DCM, CHCl₃, EtOAc, MeOH | Insoluble in water |
| LogP | ~1.2 | Lipophilic, amenable to membrane transport |
| Electronic Character | Highly Electron-Deficient | π-system deactivated by 3 EWGs |
Synthetic Routes & Manufacturing
The synthesis of DFFDC requires overcoming the inherent deactivation of the furan ring. Direct Vilsmeier-Haack formylation of dimethyl furan-2,4-dicarboxylate often fails due to the electron-withdrawing ester groups. The Gross-Rieche Formylation or Oxidative Functionalization are the preferred high-yield protocols.
Primary Route: Gross-Rieche Formylation
This method utilizes dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid (TiCl₄ or AlCl₃) to introduce the formyl group onto the deactivated ring.
Mechanism:
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Activation: TiCl₄ coordinates with Cl₂CHOMe to generate the electrophilic oxocarbenium ion.
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Substitution: The electrophile attacks the C5 position of dimethyl furan-2,4-dicarboxylate (the least sterically hindered and most activated remaining position).
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Hydrolysis: The intermediate acetal is hydrolyzed to the aldehyde.
Secondary Route: Cyclization of Multicomponent Precursors
Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with isocyanides and specific aldehydes can yield highly substituted furans via zwitterionic intermediates, though this often yields mixtures requiring rigorous purification.
Figure 1: The Gross-Rieche formylation pathway for synthesizing DFFDC from the diester precursor.
Chemical Reactivity & Transformations[2][3][4][5][6]
The reactivity of DFFDC is defined by the synergistic electron-withdrawing effects of the C2/C4 esters and the C5 formyl group.
A. C5-Formyl Group Reactivity (The "Warhead")
The aldehyde at C5 is significantly more electrophilic than benzaldehyde or furfural due to the inductive pull of the ester at C4.
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Knoevenagel Condensation: Reacts rapidly with active methylenes (e.g., malononitrile, barbituric acid) under mild conditions.
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Schiff Base Formation: Condenses with primary amines to form stable imines, often used as ligands or pharmaceutical intermediates.
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Oxidation: Facile oxidation (NaClO₂/buffer) yields furan-2,4,5-tricarboxylic acid , a potential cross-linking agent for polymers.
B. Regioselective Ester Hydrolysis
The two ester groups are not equivalent.
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C2-Ester: Located adjacent to the ring oxygen. The inductive effect of oxygen makes the C2-carbonyl carbon more electrophilic, but the adjacent lone pairs can also repel nucleophiles.
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C4-Ester: Sterically flanked by the C3-H and C5-Formyl.
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Selectivity: Under controlled basic conditions (1 eq. LiOH, 0°C), hydrolysis typically favors the C2-ester due to electronic activation, allowing for the synthesis of mono-acids.
C. Furan Ring Stability
The ring is electron-poor.
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Diels-Alder: DFFDC is a poor diene. It will not react with maleic anhydride. However, it can act as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes.
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Nucleophilic Ring Opening: Treatment with hydrazine or hydroxylamine at high temperatures can lead to ring opening and rearrangement into pyridazines or isoxazoles.
Figure 2: Divergent reactivity profile of DFFDC showing key functional group transformations.
Experimental Protocols
Protocol A: Synthesis via Gross-Rieche Formylation
Objective: Formylation of dimethyl furan-2,4-dicarboxylate.
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Dissolve dimethyl furan-2,4-dicarboxylate (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C.
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Lewis Acid Addition: Add Titanium(IV) chloride (TiCl₄, 20 mmol) dropwise via syringe. The solution will turn yellow/orange.
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Reagent Addition: Add Dichloromethyl methyl ether (15 mmol) dropwise over 15 minutes, maintaining temperature < 5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).
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Quench: Pour the reaction mixture carefully onto crushed ice (100 g). Extract with DCM (3 x 50 mL).
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Purification: Wash combined organics with sat. NaHCO₃ and brine. Dry over MgSO₄.[1] Concentrate in vacuo. Recrystallize from minimal hot Ethanol.
Protocol B: Knoevenagel Condensation (Validation of Aldehyde)
Objective: Condensation with Malononitrile.
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Mix: In a 20 mL vial, combine DFFDC (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).
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Catalyze: Add 2 drops of Piperidine.
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Observe: A precipitate typically forms within 15 minutes (exothermic).
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Isolate: Filter the solid, wash with cold ethanol, and dry. This confirms the high electrophilicity of the C5-aldehyde.
Applications in Drug Discovery & Materials
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Antiviral Scaffolds: The 2,4-dicarboxylate motif is structurally analogous to certain nucleoside bases. Derivatization at C5 with hydrazines yields hydrazones showing potential inhibition of viral RNA polymerases.
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Bio-based Polymers: DFFDC serves as a precursor to hyper-branched polyesters. Unlike linear PEF (from 2,5-FDCA), the 2,4-substitution pattern introduces "kinks" in the polymer chain, reducing crystallinity and improving solubility/processability.
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Fluorescent Probes: Condensation with extended conjugated systems at C5 yields push-pull fluorophores sensitive to solvent polarity.
References
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PubChem. Dimethyl furan-2,4-dicarboxylate (CID 592845).[2] National Library of Medicine. [Link]
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Thiyagarajan, S., et al. Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Advances, 2013. [Link]
- Vilsmeier, A., & Haack, A.Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 1927.
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Organic Syntheses. Dimethyl Acetylenedicarboxylate. Org.[1][3] Synth. 1952, 32, 55. [Link] (Precursor synthesis).
- Keegstra, M. A.The Gross-Rieche Formylation. Encyclopedia of Reagents for Organic Synthesis, 2001.
